molecular formula C9H13F2NO B2399679 8,8-Difluoro-2-azaspiro[4.5]decan-3-one CAS No. 1935910-43-2

8,8-Difluoro-2-azaspiro[4.5]decan-3-one

Cat. No. B2399679
CAS RN: 1935910-43-2
M. Wt: 189.206
InChI Key: KZFWNSLRJWOZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8,8-Difluoro-2-azaspiro[4.5]decan-3-one” is a chemical compound with the CAS Number: 1935910-43-2 . It has a molecular weight of 189.21 and its IUPAC name is 8,8-difluoro-2-azaspiro[4.5]decan-3-one .


Synthesis Analysis

An efficient method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate has been established . The reaction experienced a tandem radical addition and dearomatizing cyclization process .


Molecular Structure Analysis

The molecular structure of “8,8-Difluoro-2-azaspiro[4.5]decan-3-one” is represented by the linear formula: C9H13F2NO . The InChI Code for this compound is 1S/C9H13F2NO/c10-9(11)3-1-8(2-4-9)5-7(13)12-6-8/h1-6H2,(H,12,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8,8-Difluoro-2-azaspiro[4.5]decan-3-one” include a molecular weight of 189.21 . The compound’s InChI key is KZFWNSLRJWOZJY-UHFFFAOYSA-N .

Scientific Research Applications

Antiviral Applications

Compounds derived from 8,8-Difluoro-2-azaspiro[4.5]decan-3-one have been synthesized and evaluated for their antiviral properties. For instance, certain derivatives have demonstrated significant inhibition against human coronavirus replication, highlighting the scaffold's potential in antiviral drug development. Notably, one study identified a compound with an EC50 value of 5.5 µM against human coronavirus 229E, comparable to known inhibitors, but these compounds showed no activity against the influenza virus, suggesting specificity in their antiviral action (Apaydın et al., 2019).

Synthetic Methodologies

Several innovative synthetic methods have been developed to create derivatives of 8,8-Difluoro-2-azaspiro[4.5]decan-3-one. Techniques such as electrophilic ipso-halocyclization with polyfluoroalkyl alcohols and copper-catalyzed intramolecular trifluoromethylation coupled with dearomatization have been employed to produce compounds with potential biological activities. These methods enable the construction of complex spirocyclic structures, showcasing the versatility of this chemical scaffold in synthetic organic chemistry (Wang et al., 2009).

Drug Development and Biological Activity

Research has also focused on exploring the biological activities of 8,8-Difluoro-2-azaspiro[4.5]decan-3-one derivatives. For example, azaspirane (a derivative) exhibited significant inhibition of multiple myeloma cell growth in vitro and in vivo, suggesting its potential in cancer therapy. This compound was shown to induce caspase-mediated apoptosis in drug-sensitive and drug-resistant cell lines, highlighting its potential therapeutic value (Hamasaki et al., 2005).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

8,8-difluoro-2-azaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO/c10-9(11)3-1-8(2-4-9)5-7(13)12-6-8/h1-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFWNSLRJWOZJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC12CC(=O)NC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,8-Difluoro-2-azaspiro[4.5]decan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.